Methyl 1-(mercaptomethyl)cyclopropaneacetate
Overview
Description
Methyl 1-(mercaptomethyl)cyclopropaneacetate, with the chemical formula C7H12O2S and CAS registry number 152922-73-1, is a compound known for its potential applications in various fields. This compound is characterized by its methyl, mercaptomethyl, and cyclopropane functional groups. It is used in organic synthesis and pharmaceutical research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate typically involves the reaction of methanol with 2-[1-(mercaptomethyl)cyclopropyl]acetic acid. This process can be carried out under controlled conditions to ensure high yield and purity . Another method involves converting 1-(mercaptomethyl)-cyclopropaneacetic acid into a dilithium dianion by reaction with lithium bases such as n-butyl lithium in a solvent mixture at low temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional steps for purification and isolation to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(mercaptomethyl)cyclopropaneacetate undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted esters .
Scientific Research Applications
Methyl 1-(mercaptomethyl)cyclopropaneacetate is an important organic synthetic material for the preparation of novel salt-type URAT-1 inhibitors. It is also an intermediate for montelukast, an orally administered, highly potent, selective leukotriene receptor antagonist approved for the treatment of asthma and allergic rhinitis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate
- Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
- Methyl 1-(sulfanylmethyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(mercaptomethyl)cyclopropaneacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific pharmaceutical intermediates and novel compounds .
Properties
IUPAC Name |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLVNAWLWIHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192074 | |
Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152922-73-1 | |
Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152922-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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